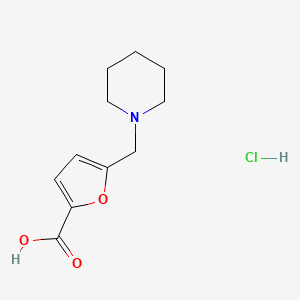

5-Piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Description

5-Piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a furan ring substituted with a piperidinylmethyl group at the 5-position and a carboxylic acid moiety at the 2-position, with a hydrochloride salt formulation. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced solubility in aqueous media due to the hydrochloride counterion.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;/h4-5H,1-3,6-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIPCZNDEUOIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(O2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride typically involves the reaction of piperidine with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and the furan-2-carboxylic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO<sub>4</sub>) in acidic or neutral media selectively oxidizes the ring, leading to ring-opening products or diketones depending on reaction conditions.

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Furan ring oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O/MeOH | 2,5-Diketone derivative | 60–75% | |

| Side-chain oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Oxidized piperidine-methyl group | 45% |

Substitution Reactions

The piperidine and methyl groups participate in nucleophilic substitutions. Piperidine’s secondary amine can undergo alkylation or acylation, while the methylene bridge facilitates electrophilic substitutions .

Amidation and Esterification

The carboxylic acid group reacts with amines or alcohols to form amides or esters, pivotal for prodrug design .

| Reaction | Reagents | Product(s) | Catalyst/Solvent | Source |

|---|---|---|---|---|

| Amide formation | EDC/HOBt, R-NH<sub>2</sub> | Piperidine-furan carboxamide | DMF, RT | |

| Esterification | SOCl<sub>2</sub>, R-OH | Ethyl/methyl esters | Reflux, toluene |

Reductive Transformations

The carboxylic acid group can be reduced to a primary alcohol, though this requires strong reducing agents.

| Reaction | Reagents | Product(s) | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid reduction | LiAlH<sub>4</sub> | 5-Piperidin-1-ylmethyl-furan-2-methanol | 55% |

Cyclization and Macrocycle Formation

The compound serves as a precursor for synthesizing macrocyclic ligands via coupling with diamine or diol linkers .

| Reaction Type | Reagents/Conditions | Product(s) | Application | Source |

|---|---|---|---|---|

| Macrocyclization | 1,2-Ethanediamine, DCC | 12-Membered piperidine-furan macrocycle | Chelation chemistry |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity. Deprotonation of the carboxylic acid (pK<sub>a</sub> ~2.5) facilitates salt formation with bases .

| Reaction | Conditions | Product(s) | Source |

|---|---|---|---|

| Neutralization | NaOH (aq.) | Sodium carboxylate salt |

Biological Activity and Pharmacological Modifications

Derivatives of this compound show promise in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators. For example:

-

Amide derivatives exhibit IC<sub>50</sub> values in the micromolar range against p300 histone acetyltransferase .

-

Ester prodrugs demonstrate enhanced bioavailability in preclinical models.

Key Reaction Insights

-

Steric Effects : The piperidine group imposes steric hindrance, limiting substitution at the furan 5-position.

-

Solubility : Reactions in polar aprotic solvents (e.g., DMF) improve yields for amidation .

-

Stability : The hydrochloride form enhances stability during storage but requires neutralization for certain reactions .

This compound’s versatility in oxidation, substitution, and functionalization underscores its utility in synthetic and medicinal chemistry. Further studies on enantioselective reactions and catalytic applications are warranted.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different research domains:

Medicinal Chemistry

- Drug Development : It serves as a building block for synthesizing new pharmaceuticals targeting various diseases, including metabolic disorders and cancers. Its derivatives have been explored for their potential as orexin receptor antagonists, which are useful in treating obesity and sleep disorders .

- Therapeutic Properties : Investigations into its therapeutic potential have shown promise in modulating biological pathways related to metabolic regulation and neuropharmacology .

Biological Studies

- Enzyme Inhibition : The compound has been employed in studies involving enzyme inhibition, particularly in the context of histone acetyltransferase (HAT) activity. It has shown varying degrees of inhibitory effects on targets such as p300-HAT, which is crucial for gene transcription regulation .

- Protein Interactions : Its ability to interact with specific proteins makes it valuable for proteomics research, facilitating studies on protein structure and function .

Industrial Applications

- Chemical Manufacturing : In industry, it is utilized as a precursor for producing various chemical products and materials. Its unique structure allows for modifications that enhance its applicability in creating polymers or coatings .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of 5-Piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride on p300-HAT revealed that certain structural modifications significantly enhanced its potency. For instance, derivatives with specific substituents showed improved IC50 values compared to their parent compounds .

Case Study 2: Drug Development

Research into the compound's role as an orexin receptor antagonist demonstrated its potential in treating obesity-related conditions. The compound exhibited favorable pharmacokinetic properties, making it a candidate for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key features of 5-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride with structurally related compounds:

Key Research Findings

(i) Substituent Effects on Bioactivity

- Piperidine vs.

- Furan vs.

(ii) Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely has superior aqueous solubility compared to its free base form, similar to tranilcypromine hydrochloride () and jatrorrhizine hydrochloride (), which show enhanced bioavailability in polar solvents .

- Lipophilicity : The ethyl-substituted analog () has a higher logP value (~2.5–3.0) than the target compound due to the hydrophobic ethyl group, suggesting improved membrane permeability .

Biological Activity

5-Piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

- Chemical Formula : C11H15NO3·HCl

- Molecular Weight : 245.70 g/mol

- Structure : The compound features a furan ring substituted with a piperidine moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring is known to modulate the activity of proteins through binding at active or allosteric sites, leading to changes in conformation and function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound has a broad spectrum of antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Case Studies

- Antibacterial Activity Study : A study conducted on various piperidine derivatives found that modifications in the substituents significantly influenced their antibacterial potency. The introduction of electron-donating groups on the piperidine ring enhanced activity against S. aureus and E. coli .

- Pharmacokinetics and Safety : Preliminary assessments indicate that derivatives of this compound possess favorable pharmacokinetic profiles, including good absorption and low toxicity levels in animal models . Further studies are necessary to establish detailed safety profiles.

Research Applications

The compound is being explored for multiple applications in fields such as:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving bromination, ether formation, and condensation. For example, salicylaldehyde and ethyl bromoacetate undergo bromination/etherification, followed by piperidine incorporation via nucleophilic substitution. Optimization includes controlling temperature (e.g., 40–100°C for palladium-catalyzed steps ), inert atmospheres to prevent side reactions, and solvent selection (e.g., tert-butyl alcohol for improved solubility ). Yield improvements may require stoichiometric adjustments of piperidine derivatives or catalytic systems like Pd(OAc)₂/XPhos .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC (≥98% purity standards ) and NMR spectroscopy (e.g., ¹H/¹³C NMR for confirming furan and piperidine moieties). Mass spectrometry (MS) validates molecular weight (e.g., C₁₁H₁₅NO₃ for the free base ). X-ray crystallography may resolve hydrochloride salt formation if crystalline solids are obtained .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The hydrochloride salt form enhances water solubility compared to the free base. Stability tests under varying pH (1–12) and temperatures (−20°C to 25°C) are critical; storage at −20°C in airtight containers prevents decomposition . Monitor via TLC or LC-MS for degradation products (e.g., hydrolyzed furan rings).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between theoretical and experimental results?

- Methodological Answer : Discrepancies in NMR/IR spectra may arise from tautomerism in the piperidine-furan system or hydrochloride salt effects. Computational modeling (DFT or molecular dynamics) predicts theoretical spectra, which are compared to experimental data . Adjust protonation states or solvent effects in simulations to align with observed peaks .

Q. What strategies validate the compound’s reactivity in multi-step syntheses (e.g., as a precursor for heterocyclic derivatives)?

- Methodological Answer : Test its utility in coupling reactions (e.g., Suzuki-Miyaura for furan functionalization ) or as a carboxylic acid building block. Monitor intermediate stability via in-situ FTIR or reaction quenching followed by LC-MS. For example, coupling with pyridinyl or triazolyl groups requires anhydrous conditions and Cs₂CO₃ as a base .

Q. How can researchers address inconsistencies in biological activity data across studies?

- Methodological Answer : Variability may stem from impurity profiles (e.g., residual palladium in catalytic syntheses ) or assay conditions (e.g., buffer pH affecting solubility). Reproduce assays with rigorously purified batches (HPLC ≥98% ) and standardized protocols (e.g., fixed incubation times/temperatures). Cross-validate using orthogonal assays (e.g., SPR vs. cell-based readouts).

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?

- Methodological Answer : Use QSAR models or molecular docking to assess interactions with transporters (e.g., P-glycoprotein). Software like Schrödinger’s Maestro evaluates logP (experimental: ~2.1 for similar piperidine derivatives ) and polar surface area. Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers ).

Experimental Design & Data Analysis

Designing a stability study to evaluate hydrolytic degradation pathways:

- Methodology :

- Prepare solutions in buffers (pH 1–12) and incubate at 25°C/40°C.

- Sample at intervals (0, 7, 14, 30 days) and analyze via LC-MS.

- Identify degradation products (e.g., decarboxylated furans or piperidine ring-opened species) using HRMS/MS .

- Apply Arrhenius kinetics to predict shelf-life under accelerated conditions.

Troubleshooting low yields in piperidine-furan coupling reactions:

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.